3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: Due to its potential pharmacological activities, it is being investigated for its antitumor, antimalarial, and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Future Directions
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
The compound’s inhibitory effect against cdk2 has been demonstrated, suggesting that it can reach its target in vivo .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells , leading to cell death and thus the reduction of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of hydrazonoyl halides and appropriate catalysts, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share similar pharmacological activities, including antimicrobial and anticancer properties.
1,3-Thiazoles: Known for their use in drugs for allergies, hypertension, and bacterial infections.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit a broad spectrum of biological activities, similar to 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and methylphenyl groups, along with the triazolopyrimidine core, makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
3-benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-14-7-9-16(10-8-14)12-25-19-17-18(20-13-21-19)24(23-22-17)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTMVDDNAFFWKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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